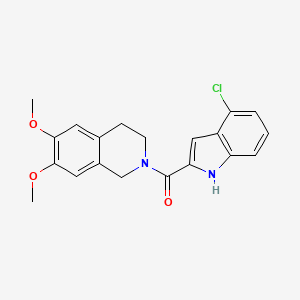

(4-chloro-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-chloro-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that belongs to the class of indole derivatives and isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Derivative: Starting with a suitable precursor, such as 4-chloroaniline, which undergoes cyclization to form the indole ring.

Formation of the Isoquinoline Derivative: Starting with a precursor like 6,7-dimethoxy-1-tetralone, which undergoes cyclization to form the isoquinoline ring.

Coupling Reaction: The indole and isoquinoline derivatives are then coupled through a methanone linkage using reagents such as acyl chlorides or anhydrides under specific conditions (e.g., presence of a base, controlled temperature).

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indole ring.

Reduction: Reduction reactions may target the carbonyl group in the methanone linkage.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chloro or methoxy positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Quinones, N-oxides.

Reduction Products: Alcohols, amines.

Substitution Products: Derivatives with different functional groups replacing the chloro or methoxy groups.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of indole and isoquinoline moieties.

Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

Anticancer Activity: Possible anticancer properties due to its structural similarity to known anticancer agents.

Industry

Material Science: Potential use in the development of new materials with specific properties.

Agriculture: Possible applications as agrochemicals.

Mechanism of Action

The mechanism of action of (4-chloro-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone would depend on its specific biological target. Generally, such compounds may:

Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

Interact with Receptors: Modulate receptor activity by binding to receptor sites.

Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

(4-chloro-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone: Unique due to the specific combination of indole and isoquinoline moieties.

Indole Derivatives: Compounds like indomethacin, known for anti-inflammatory properties.

Isoquinoline Derivatives: Compounds like papaverine, known for vasodilatory effects.

Uniqueness

Structural Complexity: The combination of indole and isoquinoline rings linked by a methanone group is relatively rare.

Potential Biological Activity: The presence of both indole and isoquinoline moieties may confer unique biological activities not seen in simpler compounds.

Biological Activity

The compound (4-chloro-1H-indol-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an indole moiety and a dihydroisoquinoline derivative, which are known for their diverse biological activities.

1. Enzyme Inhibition

Research has demonstrated that compounds similar to This compound exhibit inhibitory effects on various enzymes. For instance, studies have focused on selective butyrylcholinesterase (BChE) inhibitors derived from similar structures. These compounds showed significant inhibitory activity against BChE, which is crucial in treating Alzheimer's disease due to its role in acetylcholine metabolism .

Table 1: Inhibition Data of Similar Compounds

| Compound | Target Enzyme | IC50 (μM) | Selectivity |

|---|---|---|---|

| Compound 9 | BChE | 2.68 ± 0.28 | High |

| Compound 23 | BChE | Not specified | High |

2. Neuroprotective Effects

The neuroprotective properties of the compound have been evaluated in vitro using SH-SY5Y neuroblastoma cells. The compound demonstrated a protective effect against amyloid-beta (Aβ) toxicity, which is critical in Alzheimer's pathology. The cell viability assays indicated that treated cells exhibited significantly higher viability compared to untreated controls exposed to Aβ .

Figure 1: Protective Activity Against Aβ-Induced Toxicity

Protective Activity Graph

3. Cytotoxicity Assessment

Cytotoxicity studies revealed that the compound did not exhibit significant toxicity at concentrations effective for enzyme inhibition and neuroprotection. This characteristic is essential for developing therapeutic agents with minimal side effects .

The mechanisms through which This compound exerts its biological effects include:

- Binding Affinity: Molecular docking studies suggest that the compound binds effectively to both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE.

- Molecular Dynamics: Simulations indicate stable interactions between the compound and target enzymes over time, supporting its potential as a lead compound in drug development .

Case Studies

Several case studies have highlighted the efficacy of structurally related compounds in clinical settings:

- Alzheimer's Disease Models: In animal models of Alzheimer's disease, similar compounds have shown reduced cognitive decline and improved memory performance when administered prior to Aβ exposure.

- Cancer Therapeutics: Compounds with similar scaffolds have been investigated for their anti-cancer properties, demonstrating inhibition of tumor growth in various cancer cell lines through apoptosis induction .

Properties

Molecular Formula |

C20H19ClN2O3 |

|---|---|

Molecular Weight |

370.8 g/mol |

IUPAC Name |

(4-chloro-1H-indol-2-yl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |

InChI |

InChI=1S/C20H19ClN2O3/c1-25-18-8-12-6-7-23(11-13(12)9-19(18)26-2)20(24)17-10-14-15(21)4-3-5-16(14)22-17/h3-5,8-10,22H,6-7,11H2,1-2H3 |

InChI Key |

WWFPVDTUCBICIN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC4=C(N3)C=CC=C4Cl)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.